4-Ethynyl-3-(trifluoromethyl)benzonitrile
Description
4-Ethynyl-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring an ethynyl (-C≡CH) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. Its molecular formula is C₁₀H₅F₃N, with a molecular weight of 196.15 g/mol (calculated).
Properties
IUPAC Name |
4-ethynyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3N/c1-2-8-4-3-7(6-14)5-9(8)10(11,12)13/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWXMBCLKCFVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-(trifluoromethyl)benzonitrile typically involves the introduction of the ethynyl group and the trifluoromethyl group onto the benzonitrile ring. One common method involves the Sonogashira coupling reaction, where an aryl halide is coupled with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
4-Ethynyl-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Differences :
- Substituent Position : The target compound’s CF₃ at position 3 (vs. position 2 in 9a) alters electronic effects and steric interactions.
- Reactivity : 9a’s formyl group enables further functionalization, while the ethynyl group in the target compound may facilitate click chemistry .
Trifluoromethyl Benzonitriles with Varied Substituents
The CF₃ group enhances metabolic stability and lipophilicity. Substituent type and position critically impact activity.
Key Differences :
- Electronic Effects: The ethynyl group in the target compound introduces sp-hybridized carbon, increasing electron-withdrawing effects compared to amino or isopropoxy substituents.
- Biological Activity : Doravirine’s pyridinyloxy group enables hydrogen bonding with enzymes, unlike the ethynyl group’s steric bulk .
Complex Functionalized Benzonitriles
Compounds with fused rings or heterocycles demonstrate diverse applications.
Key Differences :
- Functional Groups: The target compound’s ethynyl group lacks the hydrogen-bonding capacity of 5FB’s thiazolidinone, reducing receptor affinity but improving synthetic accessibility .
Biological Activity
Overview
4-Ethynyl-3-(trifluoromethyl)benzonitrile (CAS No. 2470435-93-7) is an organic compound characterized by its unique combination of an ethynyl group and a trifluoromethyl group attached to a benzonitrile core. This structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.
The molecular formula of this compound is C10H4F3N. The presence of the ethynyl group allows for various chemical transformations, while the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H4F3N |
| Molecular Weight | 215.14 g/mol |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within cells. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, thereby facilitating access to intracellular targets.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the realms of anti-inflammatory and anticancer effects. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and inflammation.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Activity : Research has indicated that trifluoromethylated compounds can target cancer cell proliferation pathways. For instance, a related compound was shown to induce apoptosis in various cancer cell lines by activating caspase pathways.
Applications in Drug Discovery
Due to its unique structural features, this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its potential as a bioactive compound makes it an attractive candidate for further investigation in drug development.
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Synthesis of novel therapeutic agents |
| Material Science | Development of advanced materials |
| Biological Research | Investigation of cellular mechanisms |
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 3-(trifluoromethyl)benzonitrile and 4-ethynylbenzonitrile, this compound offers enhanced reactivity due to the dual presence of the ethynyl and trifluoromethyl groups. This uniqueness may confer superior biological properties and reactivity profiles.
Table 3: Comparison of Similar Compounds
| Compound | Ethynyl Group | Trifluoromethyl Group | Notable Activity |
|---|---|---|---|
| This compound | Yes | Yes | Promising anti-cancer effects |
| 3-(Trifluoromethyl)benzonitrile | No | Yes | Limited reactivity |
| 4-Ethynylbenzonitrile | Yes | No | Reduced lipophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
